molecular formula C17H19N3O3 B4238973 4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4238973
M. Wt: 313.35 g/mol
InChI Key: GAOJUXVNJNYFJM-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide is a complex organic compound that features a furoyl group, a methylphenyl group, and a piperazine ring

Preparation Methods

The synthesis of 4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-furoyl chloride with N-(3-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the furoyl or piperazine moieties, leading to the formation of various derivatives.

Scientific Research Applications

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furoyl and piperazine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide can be compared with similar compounds such as:

    1-(2-furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine: This compound features a methoxy group and a sulfonyl group, which can alter its chemical and biological properties.

    1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine:

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-4-2-5-14(12-13)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOJUXVNJNYFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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